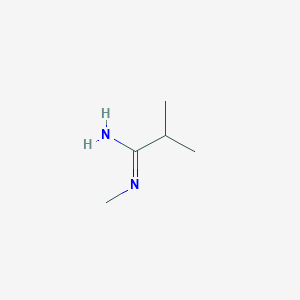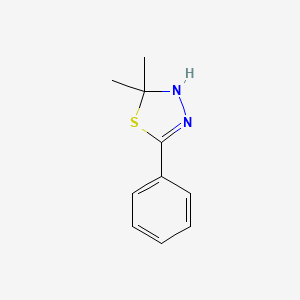
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the condensation of aldehydes or ketones with thioaroylhydrazines . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions: 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiadiazole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学研究应用
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair processes .
相似化合物的比较
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: A broader class of compounds with diverse biological activities.
2,2-Dimethyl-5-(phenyl-D₅)dihydrofuran-3(2H)-one:
Uniqueness: this compound stands out due to its specific structural features and the presence of both dimethyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity.
属性
CAS 编号 |
76689-65-1 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-phenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H12N2S/c1-10(2)12-11-9(13-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
InChI 键 |
XEHACDOPECPCOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


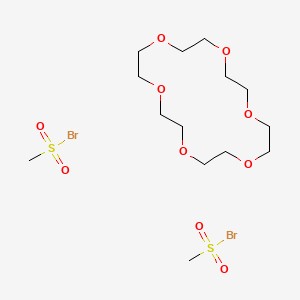
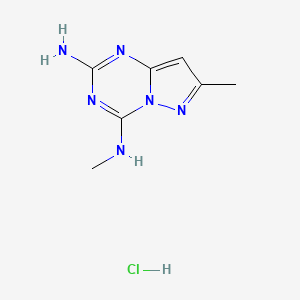
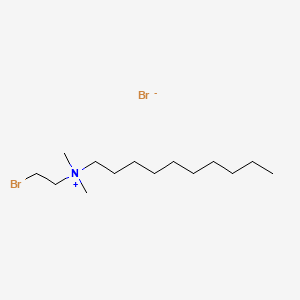
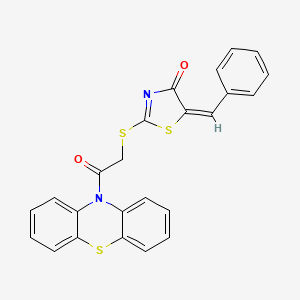
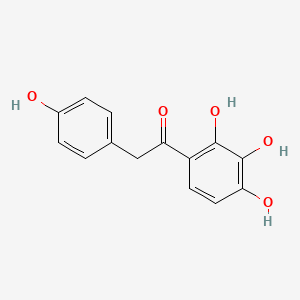
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
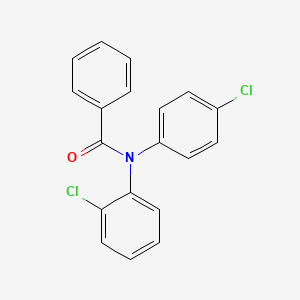
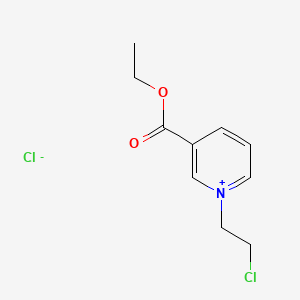
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
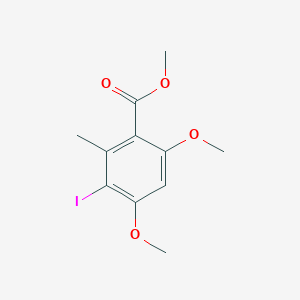
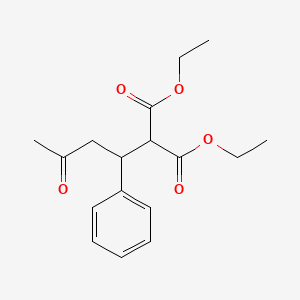
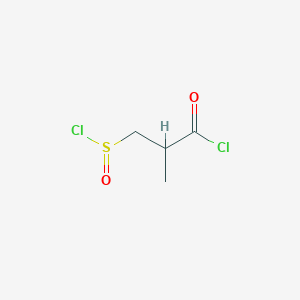
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
